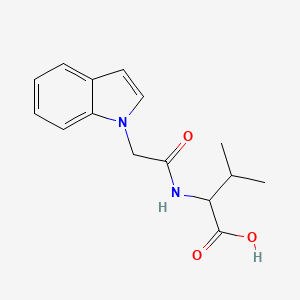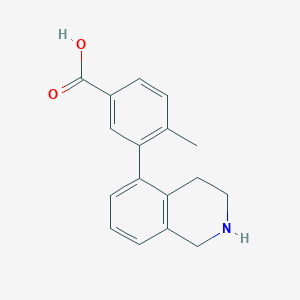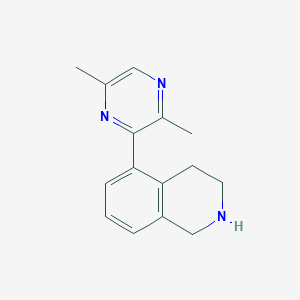
N-(1H-indol-1-ylacetyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1H-indol-1-ylacetyl)valine” is a chemical compound . It belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in various studies. For instance, the crystal structure of wild-type tryptophan synthase complexed with N-[1H-indol-3-yl-acetyl]valine acid has been reported .Chemical Reactions Analysis
Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A further development in the Bischler synthesis has involved the use of N–H insertion reactions of diazo compounds and N-alkylanilines using rhodium or copper catalysis, providing a route to N-alkylindole-2-carboxylates .Mechanism of Action
While the specific mechanism of action for “N-(1H-indol-1-ylacetyl)valine” is not explicitly mentioned in the retrieved papers, indoles are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Future Directions
Indoles have a wide range of applications in the food industry, perfumery, and as natural colorants . They also have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This opens up new possibilities for the future exploration of indole derivatives for therapeutic applications .
properties
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)14(15(19)20)16-13(18)9-17-8-7-11-5-3-4-6-12(11)17/h3-8,10,14H,9H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZVYBCKGQLUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5464770.png)
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)
![N-ethyl-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5464845.png)
![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)